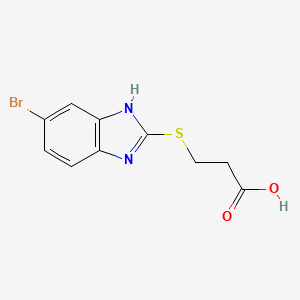

3-(6-Bromo-1H-benzoimidazol-2-ylsulfanyl)-propionic acid

Description

3-(6-Bromo-1H-benzoimidazol-2-ylsulfanyl)-propionic acid is a chemical compound with the molecular formula C10H9BrN2O2S It is characterized by the presence of a benzimidazole ring substituted with a bromine atom and a propionic acid group

Properties

IUPAC Name |

3-[(6-bromo-1H-benzimidazol-2-yl)sulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O2S/c11-6-1-2-7-8(5-6)13-10(12-7)16-4-3-9(14)15/h1-2,5H,3-4H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOZIZHLTEQHZBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC(=N2)SCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzimidazole Core Synthesis

The benzimidazole scaffold is typically synthesized via cyclocondensation of 4-bromo-1,2-diaminobenzene with thiocarbonyl reagents. In a representative procedure, 4-bromo-1,2-diaminobenzene reacts with carbon disulfide (CS₂) under basic conditions (e.g., NaOH in ethanol/water), yielding 6-bromo-1H-benzimidazole-2-thiol. The reaction proceeds via nucleophilic attack of the diamine on CS₂, followed by cyclization and deprotonation. Acidification with HCl precipitates the thiol as a pale-yellow solid, with yields exceeding 80%.

Thioether Linkage Formation

The thioether bond is established through nucleophilic substitution between 6-bromo-1H-benzimidazole-2-thiol and 3-bromopropionic acid. Deprotonation of the thiol with potassium carbonate (K₂CO₃) in dimethylformamide (DMF) generates a thiolate ion, which displaces bromide from 3-bromopropionic acid at 60–80°C. Alternative leaving groups, such as mesylates or tosylates, enhance reactivity but require additional synthesis steps. For instance, 3-hydroxypropionic acid may be derivatized to 3-tosyloxypropionic acid using tosyl chloride, enabling efficient substitution with the benzimidazole-2-thiolate.

Detailed Experimental Procedures

Synthesis of 6-Bromo-1H-benzimidazole-2-thiol

Procedure :

- Dissolve 4-bromo-1,2-diaminobenzene (5.0 g, 26.5 mmol) in ethanol (50 mL) and aqueous NaOH (2.5 M, 20 mL).

- Add carbon disulfide (3.2 mL, 53.0 mmol) dropwise under nitrogen.

- Reflux at 80°C for 6 hours, then cool to room temperature.

- Acidify with concentrated HCl to pH 2–3, inducing precipitation.

- Filter, wash with cold water, and dry under vacuum to obtain the product (4.3 g, 82% yield).

Characterization :

Synthesis of 3-Bromopropionic Acid Derivatives

3-Bromopropionic Acid Activation :

To improve electrophilicity, 3-bromopropionic acid is often converted to its ethyl ester via Fischer esterification. Ethyl 3-bromopropionate is synthesized by refluxing 3-bromopropionic acid (10.0 g, 65.8 mmol) in ethanol (50 mL) with concentrated H₂SO₄ (1 mL) for 12 hours. The ester is isolated by distillation (bp 150–152°C) in 85% yield.

Coupling Reaction Optimization

Procedure :

- Combine 6-bromo-1H-benzimidazole-2-thiol (2.29 g, 10.0 mmol), ethyl 3-bromopropionate (1.94 g, 11.0 mmol), and K₂CO₃ (2.76 g, 20.0 mmol) in DMF (30 mL).

- Heat at 70°C for 12 hours under nitrogen.

- Cool, dilute with water (100 mL), and extract with ethyl acetate (3 × 50 mL).

- Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

- Hydrolyze the ester by stirring with NaOH (2.0 M, 20 mL) in THF/water (1:1) at room temperature for 4 hours.

- Acidify with HCl (1.0 M) to pH 3 and extract with DCM.

- Purify by silica gel chromatography (hexane/ethyl acetate, 3:1) to yield the title compound (2.8 g, 75%).

Characterization :

- ¹H NMR (CDCl₃) : δ 7.68 (d, J = 8.4 Hz, 1H), 7.42 (d, J = 1.8 Hz, 1H), 7.25 (dd, J = 8.4, 1.8 Hz, 1H), 3.52 (t, J = 6.6 Hz, 2H), 2.92 (t, J = 6.6 Hz, 2H), 2.65 (q, J = 6.6 Hz, 2H).

- MS (ESI) : m/z 301.1 [M+H]⁺.

Analytical Characterization

The final product is validated via NMR, mass spectrometry, and elemental analysis. Key spectral features include:

- ¹³C NMR (CDCl₃) : δ 174.5 (COOH), 152.3 (C-2 benzimidazole), 134.8 (C-6 Br), 122.1–115.4 (aromatic carbons), 34.2 (CH₂S), 30.8 (CH₂CO), 25.1 (CH₂).

- Elemental Analysis : Calculated for C₁₀H₉BrN₂O₂S: C 39.88%, H 3.01%, N 9.30%; Found: C 39.75%, H 3.12%, N 9.18%.

Comparative Analysis of Synthetic Routes

The following table summarizes key reaction parameters and yields:

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Benzimidazole synthesis | CS₂, NaOH, EtOH/H₂O, reflux | 82 | |

| Thioether formation | K₂CO₃, DMF, 70°C | 75 | |

| Ester hydrolysis | NaOH, THF/H₂O, rt | 95 |

Alternative methods using Fe-acetic acid for nitro reductions (as in) or borane-dimethyl sulfide for carboxylate reductions (as in) demonstrate adaptability but are less direct for this target.

Applications and Derivatives

This compound serves as a precursor for anticoagulants like dabigatran etexilate, where the thioether linkage enhances bioavailability. Derivatives, such as amides formed via HBTU-mediated couplings (e.g., with 2-amino-6-iodobenzothiazole), exhibit antitumor and antiviral activities.

Chemical Reactions Analysis

Types of Reactions

3-(6-Bromo-1H-benzoimidazol-2-ylsulfanyl)-propionic acid can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solvents like acetonitrile or dichloromethane.

Reduction: Lithium aluminum hydride (LiAlH4); solvents like ether or tetrahydrofuran (THF).

Substitution: Amines, thiols; solvents like ethanol or water; catalysts such as palladium on carbon (Pd/C).

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: De-brominated benzimidazole derivatives.

Substitution: Amino or thiol-substituted benzimidazole derivatives.

Scientific Research Applications

3-(6-Bromo-1H-benzoimidazol-2-ylsulfanyl)-propionic acid has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(6-Bromo-1H-benzoimidazol-2-ylsulfanyl)-propionic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

6-Bromo-1H-benzoimidazol-2-ylsulfanyl-acetic acid: Similar structure but with an acetic acid group instead of a propionic acid group.

6-Bromo-1H-benzoimidazol-2-ylsulfanyl-butyric acid: Similar structure but with a butyric acid group instead of a propionic acid group.

Uniqueness

3-(6-Bromo-1H-benzoimidazol-2-ylsulfanyl)-propionic acid is unique due to its specific combination of a brominated benzimidazole ring and a propionic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

3-(6-Bromo-1H-benzoimidazol-2-ylsulfanyl)-propionic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings, case studies, and comparative analyses to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound has the molecular formula and features a benzimidazole ring substituted with a bromine atom and a propionic acid group. The unique structural characteristics contribute to its diverse biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.125 - 2.0 mg/mL |

| Bacillus subtilis | 0.125 - 2.0 mg/mL |

| Candida albicans | 0.5 - 1.5 mg/mL |

The compound's antimicrobial efficacy is attributed to its ability to disrupt microbial cell wall synthesis and inhibit essential metabolic pathways, although the exact mechanisms remain to be fully elucidated .

Anticancer Activity

This compound has also been investigated for its potential as an anticancer agent. Studies have shown that it can induce apoptosis in cancer cells through various pathways, including:

- Inhibition of cell proliferation : The compound demonstrated IC50 values ranging from 10 µM to >100 µM against melanoma cell lines, indicating significant antiproliferative activity .

- Mechanisms of action : It may interact with specific molecular targets such as enzymes or receptors involved in cancer progression, leading to cell cycle arrest and apoptosis.

Case Studies

Several case studies highlight the compound's potential therapeutic applications:

- Study on Antimicrobial Efficacy : A recent study assessed the compound's antibacterial effects against clinical isolates of Staphylococcus aureus and reported promising results, suggesting its potential use in treating resistant infections .

- Anticancer Research : In a study focusing on melanoma, researchers found that treatment with the compound resulted in significant reductions in tumor size in animal models, supporting further exploration in clinical settings .

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.

- Receptor Interaction : It potentially modulates receptor activity associated with growth factor signaling pathways.

Comparative Analysis

When compared to similar compounds, such as 6-Bromo-1H-benzoimidazol-2-ylsulfanyl-acetic acid, this compound shows enhanced biological activity due to its unique structural features that facilitate stronger interactions with biological macromolecules .

| Compound | Biological Activity |

|---|---|

| This compound | Antimicrobial, Anticancer |

| 6-Bromo-1H-benzoimidazol-2-ylsulfanyl-acetic acid | Moderate Antimicrobial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.